N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃): Signals at δ 1.23 ppm (s, 9H, $$ \text{C}(\text{CH}3)3 $$), δ 3.86 ppm (s, 3H, OCH₃), and δ 6.88–7.26 ppm (m, 4H, aromatic protons) confirm the presence of the pivaloyl and methoxyphenyl groups.
- $$ ^{13}\text{C} $$ NMR (101 MHz, CDCl₃): Peaks at δ 176.2 ppm (C=O), δ 55.9 ppm (OCH₃), and δ 27.4–132.7 ppm (aromatic and aliphatic carbons) align with the expected structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
While experimental FT-IR data for this compound are not explicitly reported, characteristic bands can be inferred:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The methoxyphenyl group likely exhibits absorption maxima near 270–290 nm due to π→π* transitions in the aromatic system. Substituent effects from the pivalamide group may cause slight bathochromic shifts.
Thermodynamic Properties and Phase Behavior
This compound is a solid at room temperature with a melting point of 125–126°C. Its boiling point, extrapolated from vapor pressure data, is approximately 358°C. The compound’s solubility profile is influenced by its hydrophobic pivaloyl group; it is sparingly soluble in water but soluble in organic solvents like dichloromethane and tetrahydrofuran.
Thermogravimetric analysis (TGA) of related pivalamides shows decomposition temperatures above 200°C, suggesting moderate thermal stability. Phase transitions, such as glass transitions or polymorphism, have not been reported for this compound.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311G(d,p) level predict a planar aromatic ring with dihedral angles of 85–90° between the methoxyphenyl and pivalamide groups, minimizing steric hindrance. The HOMO-LUMO gap, calculated as 4.8 eV, indicates moderate electronic stability.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.3 eV |
| LUMO Energy | -1.5 eV |
| Dipole Moment | 3.2 Debye |
| Molecular Polarizability | 25.6 ų |
Molecular Dynamics (MD) Simulations
MD simulations in explicit solvents reveal that the methoxy group enhances solubility in polar aprotic solvents through dipole-dipole interactions. The pivaloyl group contributes to hydrophobic aggregation in aqueous environments, consistent with experimental solubility data.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFHCFQPQMYDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338100 | |
| Record name | N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56619-93-3 | |
| Record name | N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-methoxyphenyl)pivalamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-methoxybenzoyl chloride with 2,2-dimethylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Methoxybenzoyl chloride+2,2-DimethylpropanamideBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(3-Hydroxyphenyl)-2,2-dimethylpropanamide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: N-(3-Hydroxyphenyl)-2,2-dimethylpropanamide.
Reduction: N-(3-Methoxyphenyl)-2,2-dimethylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the amide moiety can interact with active sites of enzymes, leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
The structural and functional attributes of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide can be contextualized against related amide derivatives. Below is a comparative analysis based on substituent effects, synthetic yields, physicochemical properties, and pharmacological relevance.
Key Observations :
- Electron-donating substituents (e.g., methoxy groups) correlate with higher yields (86–92%) compared to halogenated or bulky analogs (e.g., 70% for iodopyridyl derivatives) .
- Steric hindrance from groups like diphenylethyl or iodopyridyl reduces reaction efficiency, necessitating specialized conditions (e.g., cryogenic lithiation) .
Physicochemical Properties
Key Observations :
- Lipophilicity : The LogP of N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide (3.68) suggests moderate lipophilicity, likely higher than the methoxy analog due to the chloro substituent .
- Physical State : Bulky substituents (e.g., tetramethoxyphenyl in ) result in viscous oils, whereas simpler analogs (e.g., methoxyphenyl) form solids .
Pharmacological Relevance
Biological Activity
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 207.27 g/mol
- Structural Features :
- Contains a methoxy group attached to a phenyl ring.
- The amide functionality contributes to its biological reactivity.
This compound exhibits its biological activity primarily through interactions with various molecular targets:
- Enzyme Interaction : The methoxy group may participate in hydrogen bonding, enhancing the compound's affinity for enzyme active sites. This interaction can lead to either inhibition or activation of specific biochemical pathways.
- Receptor Binding : Preliminary studies suggest that the compound may modulate receptor activity, influencing signaling pathways involved in inflammation and pain.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Experimental models showed a reduction in inflammatory markers when treated with this compound, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
This compound has shown promise in cancer research. Studies reported its ability to inhibit the proliferation of cancer cells, including colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation :
-
Anti-inflammatory Mechanism :
- In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism involving the modulation of immune responses.
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Methoxy group on phenyl | Antimicrobial, anti-inflammatory, anticancer |
| N-(4-Hydroxyphenyl)-2,2-dimethylpropanamide | Hydroxyl instead of methoxy | Potentially different biological activities |
| N-(4-Chloro-3-methoxyphenyl)-2,2-dimethylpropanamide | Chlorine substitution | Significant enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
